ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride
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Overview
Description
Ethyl (2S,3S)-3-aminobicyclo[222]octane-2-carboxylate hydrochloride is a bicyclic compound that features a unique structure, making it a subject of interest in various fields of scientific research This compound is characterized by its bicyclo[222]octane core, which is a privileged structure found in many natural products and synthetic analogues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reductive amination of 3-carbonyl-bicyclo[2.2.2]octane-2-formate, followed by basic configuration inversion and hydrogenation to remove protecting groups . This process is characterized by mild reaction conditions and a relatively high yield of over 65% .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield, reduce costs, and ensure safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like acyl chlorides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include various derivatives of the original compound, such as nitroso, nitro, alcohol, aldehyde, and amide derivatives
Scientific Research Applications
Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological receptors, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2S,3S)-3-hydroxybicyclo[2.2.2]octane-2-carboxylate: Similar structure but with a hydroxyl group instead of an amino group.
(2S,3S)-3-amino-bicyclo[2.2.2]octane-2-formate: Similar structure but with a formate ester instead of an ethyl ester.
Uniqueness
Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride is unique due to its combination of amino and carboxylate functional groups, which provide versatility in chemical reactions and potential applications. Its bicyclic structure also contributes to its stability and reactivity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-2-14-11(13)9-7-3-5-8(6-4-7)10(9)12;/h7-10H,2-6,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRFVTFZTABHIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(C1N)CC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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